molecular formula C14H10O3 B6377563 5-(2-Formylphenyl)-2-formylphenol CAS No. 1261918-67-5

5-(2-Formylphenyl)-2-formylphenol

Cat. No.: B6377563
CAS No.: 1261918-67-5
M. Wt: 226.23 g/mol
InChI Key: LONIEELHWVALAR-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)-2-formylphenol typically involves the formylation of phenol derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 5-(2-Carboxyphenyl)-2-carboxyphenol.

    Reduction: 5-(2-Hydroxymethylphenyl)-2-hydroxymethylphenol.

    Substitution: 5-(2-Nitrophenyl)-2-nitrophenol or 5-(2-Bromophenyl)-2-bromophenol.

Scientific Research Applications

5-(2-Formylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-2-formylphenol involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to antimicrobial or antifungal effects. The phenol group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenol: Contains a single formyl group attached to a phenol ring.

    5-Formyl-2-hydroxybenzaldehyde: Similar structure but with different positioning of formyl and hydroxyl groups.

    2,5-Diformylphenol: Contains two formyl groups but lacks the specific positioning found in 5-(2-Formylphenyl)-2-formylphenol.

Uniqueness

This compound is unique due to the specific positioning of its formyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-12(9-16)14(17)7-10/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONIEELHWVALAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685047
Record name 3'-Hydroxy[1,1'-biphenyl]-2,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-67-5
Record name 3'-Hydroxy[1,1'-biphenyl]-2,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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